methyl 1-amino-2-methyl-1H-benzo[d]imidazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-amino-2-methyl-1H-benzo[d]imidazole-5-carboxylate, also known as Methyl AMBM, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a derivative of benzimidazole and has been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Wirkmechanismus
The mechanism of action of methyl 1-amino-2-methyl-1H-benzo[d]imidazole-5-carboxylate AMBM is not fully understood. However, several studies have suggested that this compound exerts its biological effects by modulating various signaling pathways, including the NF-κB pathway and the JAK/STAT pathway. methyl 1-amino-2-methyl-1H-benzo[d]imidazole-5-carboxylate AMBM has also been shown to inhibit the activity of various enzymes, such as COX-2 and MMP-9, which are involved in the inflammatory response and cancer progression.
Biochemische Und Physiologische Effekte
Methyl 1-amino-2-methyl-1H-benzo[d]imidazole-5-carboxylate AMBM has been shown to possess various biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of adhesion molecules, such as ICAM-1 and VCAM-1. methyl 1-amino-2-methyl-1H-benzo[d]imidazole-5-carboxylate AMBM has also been shown to induce apoptosis in cancer cells and inhibit their migration and invasion. Additionally, this compound has been shown to inhibit the replication of several viruses, including HIV-1 and hepatitis C virus.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 1-amino-2-methyl-1H-benzo[d]imidazole-5-carboxylate AMBM has several advantages for lab experiments. This compound is relatively easy to synthesize and has been shown to possess various biological activities, making it a useful tool for studying the mechanism of action of various diseases. However, the limitations of methyl 1-amino-2-methyl-1H-benzo[d]imidazole-5-carboxylate AMBM include its low solubility in water, which can make it difficult to use in certain experiments. Additionally, the toxicity of this compound has not been fully evaluated, which can limit its use in certain in vivo experiments.
Zukünftige Richtungen
There are several future directions for the study of methyl 1-amino-2-methyl-1H-benzo[d]imidazole-5-carboxylate AMBM. One potential direction is to investigate the potential of this compound as a therapeutic agent for various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to study the anti-cancer properties of methyl 1-amino-2-methyl-1H-benzo[d]imidazole-5-carboxylate AMBM and its potential use as a chemotherapeutic agent. Additionally, further research is needed to evaluate the safety and toxicity of this compound in vivo, which can help to determine its potential for clinical use.
In conclusion, methyl 1-amino-2-methyl-1H-benzo[d]imidazole-5-carboxylate 1-amino-2-methyl-1H-benzo[d]imidazole-5-carboxylate is a promising chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound possesses various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The synthesis of methyl 1-amino-2-methyl-1H-benzo[d]imidazole-5-carboxylate AMBM is a complex process that requires expertise in organic chemistry. Further research is needed to fully understand the mechanism of action of this compound and to evaluate its potential for clinical use.
Synthesemethoden
Methyl 1-amino-2-methyl-1H-benzo[d]imidazole-5-carboxylate AMBM can be synthesized using a multi-step process involving the reaction of 2-methylbenzimidazole with methyl chloroformate and aminoacetonitrile. The resulting product is then subjected to various chemical reactions, including the addition of carboxylic acid and esterification, to obtain the final product. The synthesis of methyl 1-amino-2-methyl-1H-benzo[d]imidazole-5-carboxylate AMBM is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
Methyl 1-amino-2-methyl-1H-benzo[d]imidazole-5-carboxylate AMBM has been extensively studied for its potential therapeutic applications. Several studies have shown that this compound possesses anti-inflammatory properties that can be useful in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. methyl 1-amino-2-methyl-1H-benzo[d]imidazole-5-carboxylate AMBM has also been shown to possess anti-cancer properties by inhibiting the growth and proliferation of cancer cells. Additionally, this compound has been shown to have anti-viral activity against several viruses, including HIV-1 and hepatitis C virus.
Eigenschaften
CAS-Nummer |
124839-55-0 |
---|---|
Produktname |
methyl 1-amino-2-methyl-1H-benzo[d]imidazole-5-carboxylate |
Molekularformel |
C10H11N3O2 |
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
methyl 1-amino-2-methylbenzimidazole-5-carboxylate |
InChI |
InChI=1S/C10H11N3O2/c1-6-12-8-5-7(10(14)15-2)3-4-9(8)13(6)11/h3-5H,11H2,1-2H3 |
InChI-Schlüssel |
LGSSUJWAMJGVSV-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(N1N)C=CC(=C2)C(=O)OC |
Kanonische SMILES |
CC1=NC2=C(N1N)C=CC(=C2)C(=O)OC |
Synonyme |
1H-Benzimidazole-5-carboxylicacid,1-amino-2-methyl-,methylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.